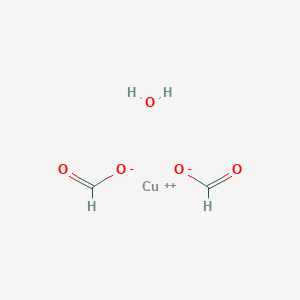
Copper(II) formate hydrate
Vue d'ensemble
Description
Copper(II) formate hydrate is a royal blue material . It is obtained by crystallization from solutions at temperatures of 75-85°C . Crystallization from solutions at temperatures of 50-60°C results in the formation of a metastable dihydrate . A tetrahydrate can be produced by crystallization at lower temperatures .
Synthesis Analysis
Copper(II) formate hydrate is synthesized by the decomposition of copper formate clusters in the gas phase by infrared multiple photon dissociation . The decomposition process includes the formation of formic acid or loss of hydrogen atoms, leading to a variety of Cu(I) (HCO2)2n+1 .Molecular Structure Analysis
The molecular structure of Copper(II) formate hydrate is represented by the linear formula: (HCO2)2Cu · xH2O . The molecular weight of the anhydrous basis is 153.58 .Chemical Reactions Analysis
The decomposition of copper formate clusters is investigated in the gas phase by infrared multiple photon dissociation of Cu(II) . The decomposition of larger clusters (n>2) takes place exclusively by the sequential loss of neutral copper formate units Cu(II) (HCO2)2 or Cu(II)2(HCO2)4, leading to clusters with n=1 or n=2 .Physical And Chemical Properties Analysis
Copper(II) formate hydrate is a large, light blue, monoclinic powder . It is formed by dehydration over CaCl2, under reduced pressure .Applications De Recherche Scientifique
1. Magnetic Properties and Metal Interaction
Copper(II) formate hydrate demonstrates unique magnetic properties due to the interaction between copper ions and ligand groups. This interaction is influenced by the polarizability of the ligand groups, leading to variations in the magnetic behavior of copper complexes. Notably, copper formate tetrahydrate has been found to have a different magnetic property compared to other copper compounds, attributed to its unique structural configuration (Lewis & Thompson, 1963).
2. Surface Passivation and Oxidation Resistance
Copper(II) formate hydrate plays a crucial role in the surface passivation of copper, enhancing its resistance to oxidation without affecting its thermal or electrical conductivities. This is achieved through a crystallographic reconstruction of the copper surface and the formation of an ultrathin surface coordination layer, which offers significant protection against environmental factors like air, salt spray, and alkaline conditions (Peng et al., 2020).
3. Applications in Semiconductor Bonding
Copper(II) formate hydrate is utilized in the development of copper pastes for semiconductor die-attach bonding at temperatures below 300°C. The thermal decomposition of copper(II) formate results in the formation of copper nanoparticles, which are instrumental in creating electrical and mechanical connections to substrates through a sintering process (Bhogaraju et al., 2020).
4. Art Conservation and Pigment Analysis
Copper(II) formate hydrate is also significant in art conservation, particularly in the analysis and preservation of historical pigments. Its properties and behavior, such as corrosion and deterioration on artworks, provide essential insights for conservators. Copper formate's role in the composition and stability of pigments like verdigris is extensively studied and documented (Scott, Taniguchi, & Koseto, 2001).
5. Thermal Properties and Heat Capacity Analysis
Research has been conducted on the heat capacities of copper(II) formate tetrahydrate and tetradeuterate, revealing their unique thermal behaviors and transitions. These studies provide valuable information for understanding the thermal properties of materials containing copper(II) formate hydrate, which is crucial in various industrial and scientific applications (Matsuo et al., 1976).
6. Novel Fabrication and Synthesis Methods
Innovative methods have been developed for synthesizing various types of copper(II) formates, which have implications for producing copper powders and studying their magnetic properties. This research contributes to the advancement of materials science, particularly in the fabrication of specialized copper-based materials (Krasilnikov et al., 2020).
Safety And Hazards
Orientations Futures
Copper(II) formate hydrate has potential applications in various fields. For instance, a thermally triggered self-reducible copper ink has been developed to print conductive patterns on flexible substrates . This ink contains only copper formate (CuF) and monoisopropanol amine (MIPA) . The ink can also be printed on flexible substrates, such as polyethylene terephthalate (PET) or polyimide (PI) thin films, to create highly-conductive tracks with a strong mechanical stability .
Propriétés
IUPAC Name |
copper;diformate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDJXFJXJZYGO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CuO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) formate hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



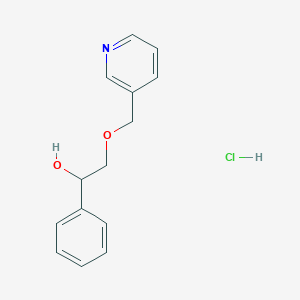
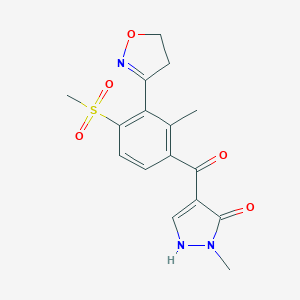
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
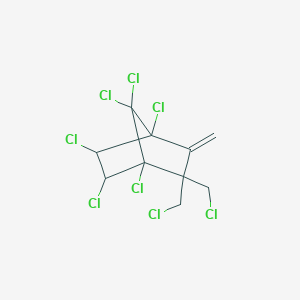
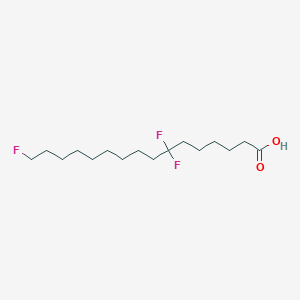
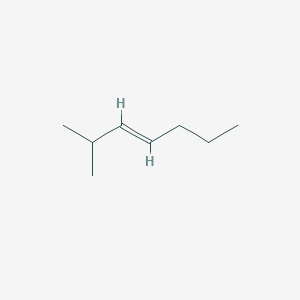
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
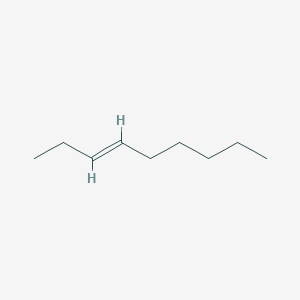
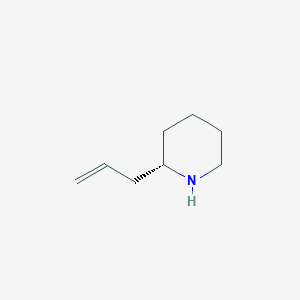
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
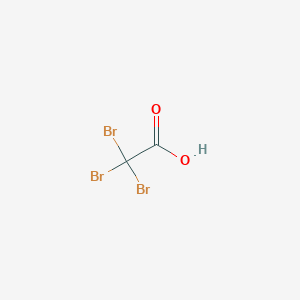
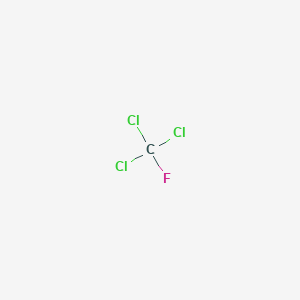
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)